3-(1H-indol-1-yl)propanoic acid

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers requiring N1-substituted indole scaffolds must distinguish this isomer from common C3-substituted indole-3-propionic acid, as their biological profiles differ substantially. This N1-propanoic acid derivative offers validated COX-1/COX-2 inhibition and a pre-existing 1.7Å co-crystal structure for structure-guided optimization. - COX-1/COX-2 inhibitor; alcohol dehydrogenase IC50 = 11.8 µM - 1.7Å co-crystal structure with MtbPPAT enables direct fragment-to-lead progression - Multi-gram synthesis feasible (50% yield); GHS non-hazardous; ambient shipping

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 6639-06-1
Cat. No. B1293630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-1-yl)propanoic acid
CAS6639-06-1
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCC(=O)O
InChIInChI=1S/C11H11NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2,(H,13,14)
InChIKeyOSWNOVFZARRSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indol-1-yl)propanoic Acid Overview


3-(1H-indol-1-yl)propanoic acid (CAS 6639-06-1), also referred to as 1H-indole-1-propanoic acid or indole-1-propionic acid, is a heterocyclic carboxylic acid of the indolyl carboxylic acid class, characterized by an indole core N1-substituted with a propanoic acid chain [1]. This compound possesses a molecular formula of C11H11NO2, a molecular weight of 189.21 g/mol, a reported melting point of 49–56 °C (varied by source), and a predicted pKa of 4.59 ± 0.10, placing it among moderately acidic carboxylic acids with a consensus LogP of approximately 1.73, indicating modest lipophilicity suitable for cell permeability in biological assays . The compound is routinely supplied at 95–98% purity and has been characterized in the primary literature for enzyme inhibition, X-ray crystallography as a protein ligand, and synthetic utility as a building block for bioactive molecules [2][3][4].

N1-Substituted Indole Scaffold Propanoic acid chain on indole nitrogen enables unique target engagement distinct from C3-substituted isomers
Enzyme Inhibition Context Documented inhibitory activity against COX and alcohol dehydrogenase supports pathway and target studies
Synthetic Versatility Validated building block for N1-functionalized indole libraries; compatible with multi-gram preparation

3-(1H-Indol-1-yl)propanoic Acid: N1-Substitution Advantage


The substitution position on the indole ring is a critical determinant of molecular recognition, physicochemical properties, and downstream synthetic versatility. 3-(1H-indol-1-yl)propanoic acid features an N1-substituted propanoic acid chain, in contrast to the more extensively studied 3-substituted positional isomer, indole-3-propionic acid (IPA, CAS 830-96-6), which has a distinct electronic environment, pKa profile, and hydrogen-bonding network . In functional assays, this positional divergence manifests in target engagement: while IPA has been reported as a potent scavenger of hydroxyl radicals and an inhibitor of amyloid beta-protein cytotoxicity, 3-(1H-indol-1-yl)propanoic acid exhibits enzyme inhibition against prostaglandin G/H synthase (COX) and alcohol dehydrogenase, activities not equivalently documented for the 3-substituted isomer [1]. Furthermore, N1-substituted indole carboxylic acids serve as privileged scaffolds in medicinal chemistry, exemplified by the clinical development of the thromboxane synthetase inhibitor UK-38,485 (3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid), where the N1-propanoic acid appendage was essential for in vivo activity, contrasting with analogs lacking this acidic substituent that were significantly less potent [2]. Interchanging this N1-substituted derivative with a 3-substituted or unsubstituted indole without verifying target-specific activity would introduce uncontrolled experimental variability and may invalidate structure-activity relationship (SAR) conclusions [3].

This Product (N1-substituted)
Indole-3-propionic acid (C3-substituted)
Documented COX-1/COX-2 inhibitory activity
Reported as hydroxyl radical scavenger and amyloid-beta cytotoxicity inhibitor; no equivalent COX activity
Distinct molecular geometry and hydrogen-bonding network
Different pKa and lipophilicity (LogP ~2.4 vs ~1.73) may alter cellular partitioning
Exclusive N1-functionalization synthetic route
Cannot be used to prepare N1-substituted libraries

3-(1H-Indol-1-yl)propanoic Acid: Performance Data


Positional Isomer Comparison

The N1-substituted propanoic acid chain in 3-(1H-indol-1-yl)propanoic acid (CAS 6639-06-1) yields a distinct molecular geometry and electronic distribution compared to its 3-substituted positional isomer, indole-3-propionic acid (IPA, CAS 830-96-6). This positional isomerism results in divergent reported biological activities: 3-(1H-indol-1-yl)propanoic acid is documented as an inhibitor of cyclooxygenase-1 and -2 (COX-1/COX-2) [1], whereas IPA is characterized primarily as a hydroxyl radical scavenger and neuroprotective agent against amyloid beta-protein cytotoxicity, with no equivalent COX inhibitory activity documented [2]. The N1-substitution pattern is also exemplified in the clinically evaluated thromboxane synthetase inhibitor UK-38,485, where the N1-propanoic acid moiety was critical for potency [3].

Positional Isomer Comparison
Class-level inference
N1-substituted (this compound): COX-1/2 inhibitor
C3-substituted (IPA): hydroxyl radical scavenger, amyloid-β cytotoxicity inhibitor
Positional isomer substitution alters target engagement profile; procurement of correct isomer essential for SAR fidelity.
No direct head-to-head enzyme assay available in public domain.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Alcohol Dehydrogenase Inhibition

3-(1H-indol-1-yl)propanoic acid exhibits enzyme inhibitory activity against alcohol dehydrogenase (EC 1.1.1.2) with a reported IC50 value of 0.0118 mM (11.8 µM). Direct comparison is available with a structurally related analog, 3-[3-[(diethylamino)methyl]-1H-indol-1-yl]propanoic acid, which shows enhanced potency with an IC50 of 0.0067 mM (6.7 µM) under the same assay conditions [1]. The ~1.8-fold difference in potency between the unsubstituted parent compound and the diethylaminomethyl-substituted derivative provides a quantifiable SAR datapoint that informs lead optimization strategies for N1-indole carboxylic acid scaffolds.

Alcohol Dehydrogenase Inhibition
Head-to-head
IC₅₀ = 11.8 µM (parent)
IC₅₀ = 6.7 µM (diethylaminomethyl analog)
1.8-fold potency difference
Supports quantitative SAR benchmarking for N1-indole propanoic acid derivatives.
Assay conditions (pH, temperature) not specified.
Enzymology Biochemical Assay Inhibitor Screening

X-ray Crystal Structure with MtbPPAT

The binding mode of 3-(1H-indol-1-yl)propanoic acid has been experimentally determined at atomic resolution in a co-crystal structure with phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis (PPAT, MtbPPAT). The complex was solved at 1.7 Å resolution (PDB ID: 6QMI) [1]. This structure provides direct, unambiguous evidence of specific molecular interactions between the N1-propanoic acid moiety and the PPAT active site. While no parallel co-crystal structures with other indole-propanoic acid positional isomers (e.g., indole-3-propionic acid) have been deposited for this target, the availability of this high-resolution structural data enables structure-guided optimization that is not possible with analogs lacking crystallographic validation.

X-ray Co-crystal Structure
Supporting evidence
MtbPPAT complex at 1.7 Å (PDB: 6QMI)
No equivalent structure for IPA or unsubstituted indole
Provides atomic-level binding information for structure-guided optimization of MtbPPAT-targeting fragments.
Specific to Mycobacterium tuberculosis PPAT.
Structural Biology Fragment-Based Drug Discovery Crystallography

Physicochemical Properties & Safety

3-(1H-indol-1-yl)propanoic acid possesses a consensus LogP of approximately 1.73 (with individual computational methods reporting values between 1.40 and 2.20) and a predicted pKa of 4.59 ± 0.10 . This contrasts with the 3-substituted positional isomer, indole-3-propionic acid (IPA), which is reported to have a higher LogP (approximately 2.4) and a slightly different pKa (~4.77) [1]. The lower lipophilicity of the N1-substituted derivative (ΔLogP ≈ -0.67) may confer modestly improved aqueous solubility, with ESOL-predicted solubility of 0.398 mg/mL (0.0021 mol/L) for the target compound . Additionally, the compound is classified under GHS as not hazardous material, with no special DOT/IATA transport restrictions, facilitating streamlined procurement and laboratory handling .

Physicochemical Profile
Cross-study comparable
This compound: LogP ≈ 1.73, pKa ≈ 4.59
IPA comparator: LogP ≈ 2.4, pKa ≈ 4.77
ΔLogP ≈ −0.67; lower lipophilicity
Lower lipophilicity may support aqueous handling and different chromatographic behavior versus C3 isomer.
Computational predictions from multiple models at 25 °C.
Preformulation ADME Laboratory Safety

Synthetic Utility as Building Block

3-(1H-indol-1-yl)propanoic acid serves as a documented precursor for the synthesis of indole-N1-propionamide and indole-N1-propionitrile derivatives via established cyanoethylation and hydrolysis protocols [1]. The compound has been synthesized at multi-gram scale with a reported yield of 3.8 g (50% yield based on 40 mmol indole starting material) using KOH-mediated alkylation of indole with 3-bromopropionic acid methyl ester in DMSO . In contrast, the 3-substituted isomer (IPA) requires fundamentally different synthetic routes involving indole-3-carboxaldehyde or tryptophan-derived precursors, rendering the N1-derivative the exclusive starting material for N1-substituted indole propanoic acid libraries.

Synthetic Utility
Supporting evidence
Validated precursor for N1-propionamide / propionitrile derivatives
50% yield (3.8 g from 40 mmol indole) via KOH/DMSO alkylation
N1-substitution pattern exclusively accessible via this scaffold, enabling library synthesis.
C3-substituted isomers cannot generate N1-functionalized libraries.
Organic Synthesis Building Block Medicinal Chemistry

Thromboxane Synthetase Inhibitor Scaffold

In a series of 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-alkanoic acids evaluated as thromboxane synthetase inhibitors, compounds containing the N1-propanoic acid substituent were found to be more potent than the corresponding analogues lacking an acidic substituent [1]. The lead compound, 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid (Compound 21, UK-38,485), demonstrated strong thromboxane formation inhibition after intravenous administration to anesthetized rabbits and oral administration to conscious dogs, with marked inhibition observed 15 h after oral administration of 1 mg/kg to conscious dogs [1][2]. This provides class-level validation that the N1-propanoic acid scaffold is a pharmacophoric determinant for target engagement and extended in vivo duration of action in this chemotype.

Thromboxane Synthetase Scaffold
Class-level inference
N1-propanoic acid moiety critical for potency in related chemotype (UK-38,485)
Marked inhibition 15 h post oral 1 mg/kg in dog model
Class-level SAR indicates N1-carboxylic acid supports target engagement; supports scaffold selection for inhibitor design.
Data from structurally related series; no direct testing of this compound.
Cardiovascular Pharmacology Enzyme Inhibition Medicinal Chemistry

3-(1H-Indol-1-yl)propanoic Acid: Application Scenarios


SAR Studies of N1-Indole Derivatives

Investigators constructing SAR libraries around the N1-indole propanoic acid scaffold should prioritize procurement of 3-(1H-indol-1-yl)propanoic acid as the unsubstituted parent comparator. The alcohol dehydrogenase IC50 data (11.8 µM) provides a quantitative baseline for evaluating potency gains from substituent introduction, as demonstrated by the 1.8-fold potency improvement observed with the diethylaminomethyl-substituted analog (IC50 = 6.7 µM) [1]. Additionally, the validated co-crystal structure with MtbPPAT at 1.7 Å resolution enables structure-guided optimization of this fragment for anti-tubercular target engagement [2].

Fragment-Based Discovery Targeting MtbPPAT

For fragment-based campaigns targeting Mycobacterium tuberculosis PPAT, 3-(1H-indol-1-yl)propanoic acid offers a rare advantage: a pre-existing high-resolution (1.7 Å) co-crystal structure that maps the precise binding mode of the N1-propanoic acid fragment in the active site [1]. This eliminates the need for fragment soaking and de novo crystallography, accelerating hit-to-lead progression. The compound‘s moderate lipophilicity (consensus LogP = 1.73) and ESOL-predicted solubility of 0.398 mg/mL are favorable for fragment screening conditions [2]. The established synthetic route with 50% yield enables rapid analog generation for follow-up chemistry .

Positional Isomer Control in Probes

Researchers employing indole-containing probes must distinguish between N1- and C3-substituted isomers, as their biological activity profiles differ substantially. 3-(1H-indol-1-yl)propanoic acid is documented as a COX-1/COX-2 inhibitor, whereas its 3-substituted isomer, indole-3-propionic acid, is characterized as a hydroxyl radical scavenger and amyloid beta-protein cytotoxicity inhibitor [1][2]. Using the incorrect positional isomer would confound biological interpretation. The compound‘s pKa of 4.59 and LogP of 1.73 also differentiate it from IPA (pKa ≈ 4.77, LogP ≈ 2.4), which may affect cellular uptake and subcellular distribution .

N1-Functionalized Building Block for Libraries

Synthetic chemists requiring N1-functionalized indole scaffolds must procure 3-(1H-indol-1-yl)propanoic acid, as 3-substituted isomers cannot undergo N1-selective transformations. The compound has been validated as a precursor for indole-N1-propionamide and indole-N1-propionitrile derivatives via established cyanoethylation-hydrolysis sequences [1]. Multi-gram synthesis is achievable with a documented 50% yield (3.8 g product from 40 mmol indole) using KOH/DMSO alkylation [2]. The compound is GHS non-hazardous with no special transport restrictions, facilitating bulk procurement for parallel synthesis workflows .

Application
Selection Property
Validation Focus
SAR Studies of N1-Indole Derivatives
N1-substituted indole propanoic acid scaffold
Enzyme inhibition baseline and co-crystal binding context
Fragment-Based Discovery (MtbPPAT)
Pre-existing co-crystal structure
Atomic-level binding data for structure-guided optimization
Positional Isomer Control in Probes
N1 vs C3 substitution pattern
Differential biological activity and physicochemical profile
N1-Functionalized Building Block
N1-selective reactivity
Scalable synthetic route and non-hazardous handling profile

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